molecular formula C9H16O B8725794 Allyl cyclohexyl ether CAS No. 14289-64-6

Allyl cyclohexyl ether

Cat. No.: B8725794
CAS No.: 14289-64-6
M. Wt: 140.22 g/mol
InChI Key: CDXZRBLOGJXGTN-UHFFFAOYSA-N
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Description

Allyl cyclohexyl ether is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

14289-64-6

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

prop-2-enoxycyclohexane

InChI

InChI=1S/C9H16O/c1-2-8-10-9-6-4-3-5-7-9/h2,9H,1,3-8H2

InChI Key

CDXZRBLOGJXGTN-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1CCCCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 870 g of tetrahydrofuran were dissolved 200 g (2 mol) of cyclohexanol and 224 g (2 mol) of potassium t-butoxide. With stirring at room temperature, 242 g (2 mol) of allyl bromide was added dropwise so that the temperature might not exceed 60° C. At the end of addition, the solution was heated at 60° C. on an oil bath and ripened for one hour at the temperature. The solution was allowed to cool down to room temperature, and 11.2 g (0.1 mol) of t-butoxypotassium was added. With stirring at room temperature, 12.1 g (0.1 mol) of allyl bromide was added dropwise. The solution was heated at 60° C. on an oil bath and ripened for one hour at the temperature. The solution was cooled in an ice bath, and 550 g of water was added. The organic layer was collected. The solvent was distilled off in vacuum, yielding 280 g of a crude end product. The product was used in the subsequent reaction without further purification.
Quantity
242 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
12.1 g
Type
reactant
Reaction Step Three
Name
Quantity
550 g
Type
reactant
Reaction Step Four
Quantity
200 g
Type
reactant
Reaction Step Five
Quantity
224 g
Type
reactant
Reaction Step Five
Quantity
870 g
Type
solvent
Reaction Step Five

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